molecular formula C12H18O5 B8757761 Diethyl 2-oxocyclohexane-1,1-dicarboxylate CAS No. 2969-93-9

Diethyl 2-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B8757761
CAS No.: 2969-93-9
M. Wt: 242.27 g/mol
InChI Key: WFFNBDLXWJGXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-oxocyclohexane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2969-93-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 2-oxocyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)8-6-5-7-9(12)13/h3-8H2,1-2H3

InChI Key

WFFNBDLXWJGXCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tetrahydrofuran solution (30 ml) of ethylmagnesium bromide was prepared from bromoethane (7.05 g.) and magnesium (1.5 g.) The solution was cooled to 0° and 2-carbethoxycyclohexanone (10.0 g.) was added carefully. The reaction mixture was stirred at room temperature for 30 minutes and ethyl chloroformate (7.0 g.) was added dropwise, under nitrogen. A white precipitate developed. Sulphuric acid solution (80 ml, 1%) was added and the aqueous mixture was extracted with ether. The ether extracts were washed with dilute aqueous sodium hydrogen carbonate solution, water and then dried over anhydrous magnesium sulphate. The solvent was removed in vacuo. Distillation gave 2,2-dicarbethoxy-cyclohexanone (7.8 g.), a colourless oil, (b.pt. 98°-102° 0.9 mm.)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
7.05 g
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.